3-Bromo-4-(pentyloxy)benzoic acid
Description
3-Bromo-4-(pentyloxy)benzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the 3-position and a pentyloxy (C₅H₁₁O-) group at the 4-position of the aromatic ring. The bromine atom introduces electron-withdrawing effects, while the pentyloxy group contributes steric bulk and lipophilicity.
Properties
CAS No. |
77146-48-6 |
|---|---|
Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-bromo-4-pentoxybenzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-2-3-4-7-16-11-6-5-9(12(14)15)8-10(11)13/h5-6,8H,2-4,7H2,1H3,(H,14,15) |
InChI Key |
AYCDTPDGOANRPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzoic Acid Derivatives
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of 3-Bromo-4-Substituted Benzoic Acids
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties | Evidence Source |
|---|---|---|---|---|
| 3-Bromo-4-methoxybenzoic acid | Methoxy (OCH₃) | 230.04 | Higher acidity (electron-withdrawing Br), moderate lipophilicity | [10] |
| 3-Bromo-4-butoxybenzoic acid | Butoxy (C₄H₉O-) | 272.00 | Increased lipophilicity due to longer alkyl chain | [11] |
| 3-Bromo-4-(trifluoromethoxy)benzoic acid | Trifluoromethoxy (OCF₃) | 285.03 | Strong electron-withdrawing effects, lower pKa, enhanced metabolic stability | [12] |
| 3-Bromo-4-isopropoxybenzoic acid | Isopropoxy (C₃H₇O-) | ~258.0 (estimated) | Branched alkoxy group reduces crystallinity, improves solubility in organic solvents | [16] |
| 3-Bromo-4-(pentyloxy)benzoic acid | Pentyloxy (C₅H₁₁O-) | ~286.0 (estimated) | High lipophilicity (logP >3), potential for membrane permeability, lower aqueous solubility | [11], [16] |
Key Observations:
- Lipophilicity : Longer alkoxy chains (e.g., pentyloxy) significantly increase logP values compared to methoxy or trifluoromethoxy groups, enhancing membrane permeability but reducing aqueous solubility [11], [16].
- Acidity : Electron-withdrawing substituents (e.g., Br, OCF₃) lower the pKa of the carboxylic acid group, increasing acidity. For example, trifluoromethoxy derivatives exhibit stronger acidity than alkoxy-substituted analogs [12].
- Solubility : Branched alkoxy groups (e.g., isopropoxy) improve organic solubility compared to linear chains due to reduced crystallinity [16].
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